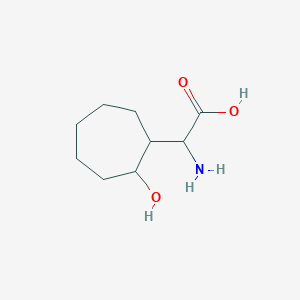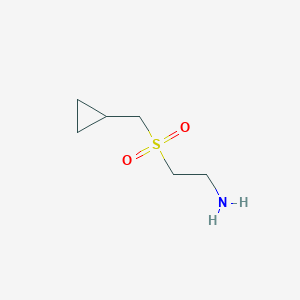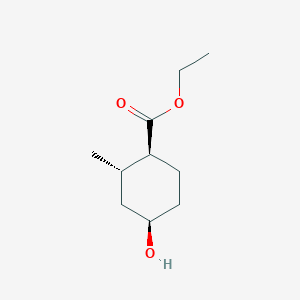![molecular formula C10H18O2 B13336837 {8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
{8-Oxaspiro[4.5]decan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-Oxaspiro[45]decan-1-yl}methanol is a chemical compound with the molecular formula C10H18O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Oxaspiro[4.5]decan-1-yl}methanol can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Lewis acid-catalyzed Prins/pinacol cascade process can be scaled up for larger-scale synthesis. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
{8-Oxaspiro[4.5]decan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
{8-Oxaspiro[4.5]decan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {8-Oxaspiro[4.5]decan-1-yl}methanol exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
{8-Oxaspiro[4.5]decan-1-one}: A closely related compound with a ketone functional group instead of a hydroxyl group.
{1,8-Dioxaspiro[4.5]decan-2-yl}methanol: Another spirocyclic compound with a different oxygen arrangement in the ring system.
Uniqueness
{8-Oxaspiro[4
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-oxaspiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9,11H,1-8H2 |
InChI Key |
YOAQCPUEVJTGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)



![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
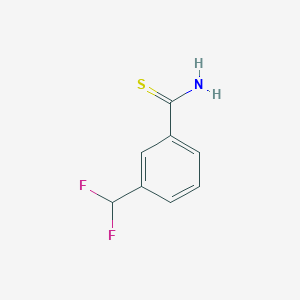
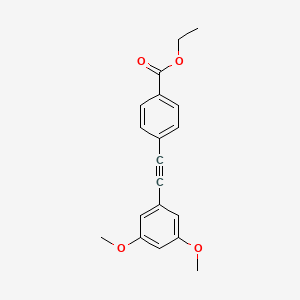
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
